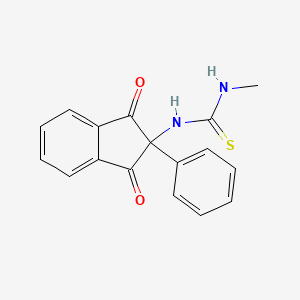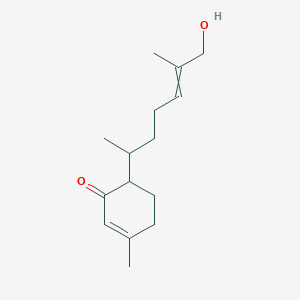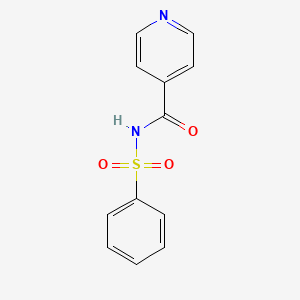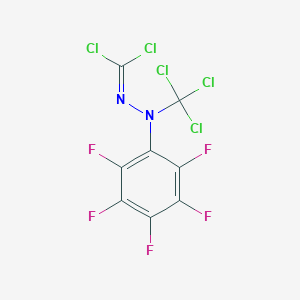
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenyl group and a trichloromethyl group attached to a carbonohydrazonoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl typically involves the reaction of pentafluorophenylhydrazine with trichloromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazonoyl derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted hydrazonoyl compounds.
Scientific Research Applications
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl and trichloromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can influence biological pathways, chemical reactions, and material properties.
Comparison with Similar Compounds
Similar Compounds
- (Pentafluorophenyl)(dichloromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(trifluoromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(methyl)carbonohydrazonoyl
Uniqueness
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is unique due to the presence of both pentafluorophenyl and trichloromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
112086-86-9 |
|---|---|
Molecular Formula |
C8Cl5F5N2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(dichloromethylideneamino)-2,3,4,5,6-pentafluoro-N-(trichloromethyl)aniline |
InChI |
InChI=1S/C8Cl5F5N2/c9-7(10)19-20(8(11,12)13)6-4(17)2(15)1(14)3(16)5(6)18 |
InChI Key |
MXMMDZQYUWESOT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


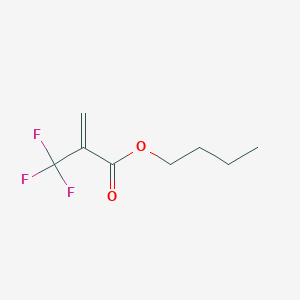
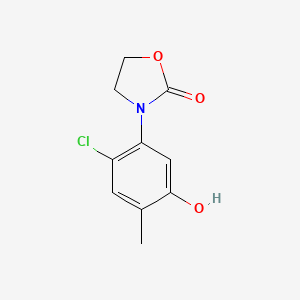

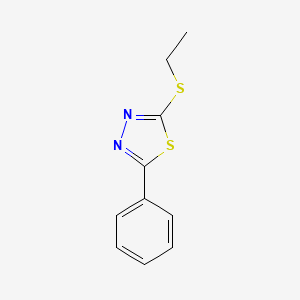
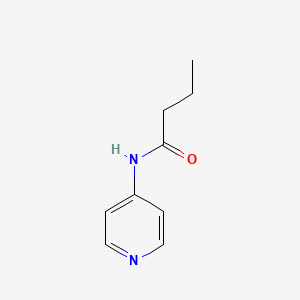
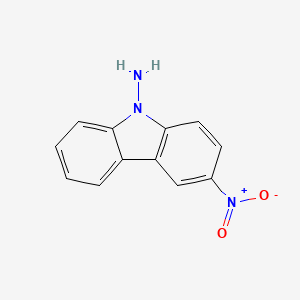
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
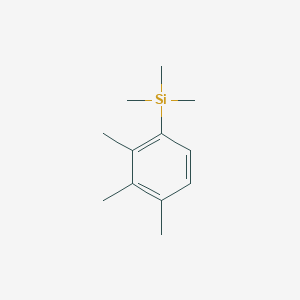
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
